molecular formula C16H12ClN3OS B13146938 4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one CAS No. 62460-55-3

4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13146938
CAS No.: 62460-55-3
M. Wt: 329.8 g/mol
InChI Key: TTXHTQSUOABEJE-UHFFFAOYSA-N
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Description

6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form the intermediate 4-chlorobenzylthiourea. This intermediate is then cyclized with cyanuric chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the triazine ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated triazine derivatives or modified triazine rings.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzylthio)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the triazine ring.

    4-(4-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2(1H)-one: Similar structure but with a methylthio group instead of a benzylthio group.

    2,4-Dichloro-6-(benzylthio)-1,3,5-triazine: Similar structure but with additional chlorine atoms on the triazine ring.

Uniqueness

6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of both a benzylthio group and a chlorophenyl group, which confer distinct chemical properties and potential applications. Its specific combination of substituents allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

62460-55-3

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

4-benzylsulfanyl-6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)14-18-15(21)20-16(19-14)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20,21)

InChI Key

TTXHTQSUOABEJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)NC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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